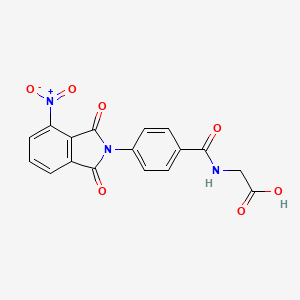

2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid

Description

Properties

IUPAC Name |

2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O7/c21-13(22)8-18-15(23)9-4-6-10(7-5-9)19-16(24)11-2-1-3-12(20(26)27)14(11)17(19)25/h1-7H,8H2,(H,18,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATGYUDMJLVJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This process can be carried out under refluxing acetic acid conditions to achieve moderate yields (35-75%) . Another method involves the reaction of phthalic anhydride with amino acids at elevated temperatures (130-185°C) under reduced pressure, resulting in the formation of phthaloyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce processing time .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzamido group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted benzamido derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid, particularly against Mycobacterium tuberculosis (M. tuberculosis). The compound identified as IDD-B40, which shares structural similarities, has shown promising results in combating multi-drug resistant strains of M. tuberculosis.

Key Findings:

-

Efficacy Against Drug-resistant Strains :

- IDD-B40 demonstrated strong activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.39 μg/ml .

- The compound exhibited a synergistic effect when combined with rifampicin, enhancing its antimicrobial efficacy against extensively drug-resistant strains .

- Selectivity and Safety :

Case Studies

Several case studies have been conducted to assess the effectiveness of isoindole derivatives in clinical settings:

Mechanism of Action

The mechanism of action of 2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindolinyl moiety may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on functional groups, physicochemical properties, and biological activities. Below is a detailed analysis:

Structural Analogues

2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetic Acid (CAS 13475-43-9) Structure: Shares the 1,3-dioxoisoindolin-2-yl-phenyl core but lacks the 4-nitro substitution. Molecular Formula: C₁₆H₁₁NO₄ (vs. C₁₆H₁₀N₂O₆ for the target compound). Key Properties:

- LogP: 2.18 (indicating moderate lipophilicity).

- Polar Surface Area (PSA): 74.68 Ų (suggesting moderate solubility).

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid Structure: Features a nitro group on a benzoic acid scaffold but lacks the isoindolinone core. Biological Activity: Exhibits lower analgesic activity compared to non-nitro analogs, highlighting the nitro group’s impact on pharmacological profiles .

2-(2-(4-Chloro-N-(2,6-dichlorophenyl)benzamido)phenyl)acetic Acid

- Structure : Contains a benzamido-acetic acid moiety with halogen substitutions.

- Synthesis : Prepared via benzoylation reactions, yielding a compound with anti-inflammatory properties .

- Differentiator : Chlorine atoms enhance lipophilicity (higher LogP) compared to the nitro-substituted target compound.

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural similarity.

Q & A

Basic: What are the standard synthetic protocols for 2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid?

Methodological Answer:

The synthesis typically involves a multi-step condensation reaction. For example:

- Step 1: React 3-nitrophthalic anhydride with an amino acid (e.g., L-aspartic acid) in acetic acid to form the isoindolinone core .

- Step 2: Couple the intermediate with 4-aminobenzoic acid derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) to introduce the benzamido group.

- Step 3: Functionalize the acetic acid moiety via alkylation or acylation reactions.

Reaction progress is monitored by TLC, and purification involves recrystallization or column chromatography. Confirm structural integrity via -NMR (e.g., δ 10.48 ppm for amide NH) and IR (e.g., 1712 cm for phthalimide C=O) .

Advanced: How can conflicting spectroscopic data during structural characterization be resolved?

Methodological Answer:

Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Multi-technique validation: Cross-reference -NMR with -NMR, DEPT, and HSQC to assign ambiguous signals.

- Computational modeling: Use density functional theory (DFT) to simulate NMR chemical shifts or IR vibrational modes and compare with experimental data.

- Crystallographic confirmation: Resolve ambiguities via single-crystal X-ray diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

For example, IR peaks at 1631 cm (amide C=O) and 1712 cm (phthalimide C=O) must align with calculated vibrational modes .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

- -NMR: Identify aromatic protons (δ 6.56–7.94 ppm), amide NH (δ 10.48 ppm), and acetic acid protons (δ 3.5–4.0 ppm) .

- IR Spectroscopy: Detect key functional groups:

- 1712 cm: Phthalimide C=O stretch.

- 1631 cm: Amide C=O stretch.

- 3363 cm: N-H stretch .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H] at m/z 397.3 via ESI-MS).

Advanced: What computational approaches predict biological target interactions for this compound?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like acetylcholinesterase (AChE) or thymidylate synthase. For example, dock the compound into the active site of AChE (PDB: 4EY7) to assess binding affinity .

- MD simulations: Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA).

- QSAR modeling: Develop quantitative structure-activity relationship models using descriptors like LogP (experimental: -0.19) and polar surface area (103.78 Å) to predict bioactivity .

Basic: What in vitro assays evaluate the compound’s bioactivity?

Methodological Answer:

- Enzyme inhibition assays:

- AChE inhibition: Use Ellman’s method with acetylthiocholine iodide as substrate; measure IC via absorbance at 412 nm .

- Anti-inflammatory activity: Assess COX-2 inhibition using a colorimetric kit (e.g., Cayman Chemical) and compare to celecoxib as a positive control.

- Cytotoxicity screening: Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC.

Advanced: How are crystallographic challenges addressed during structural refinement?

Methodological Answer:

- Data collection: Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution data.

- Refinement in SHELXL:

- Apply restraints for disordered nitro or acetic acid groups.

- Validate using R-factors (R < 5%) and residual electron density maps.

- Twinned data handling: Use TWINABS for integration and refine with BASF scale factor in SHELXL .

For example, refine the phthalimide ring with anisotropic displacement parameters to resolve thermal motion artifacts.

Basic: How is purity assessed post-synthesis?

Methodological Answer:

- HPLC: Use a C18 column (ACN:HO gradient) with UV detection at 254 nm; aim for >95% purity.

- Elemental analysis: Confirm C, H, N content (e.g., CHNO: Calc. C 58.54%, H 3.44%, N 6.83%) .

- Melting point: Compare experimental values (e.g., 435–437 K) with literature to detect impurities .

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

- Stepwise optimization: Use design of experiments (DoE) to vary reaction parameters (e.g., temperature, solvent polarity). For example, refluxing in toluene with triethylamine (EtN) improves coupling efficiency by neutralizing HCl .

- Catalyst screening: Test Pd(PPh) for Suzuki-Miyaura couplings or DMAP for acylations.

- Workup modifications: Replace column chromatography with pH-selective extraction (e.g., isolate acetic acid derivatives at pH 2–3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.